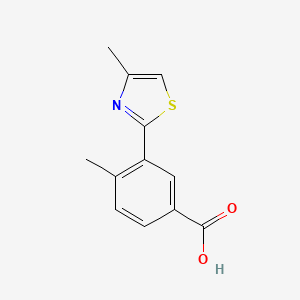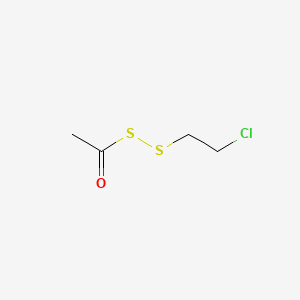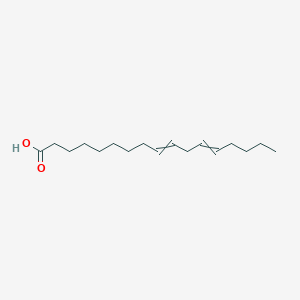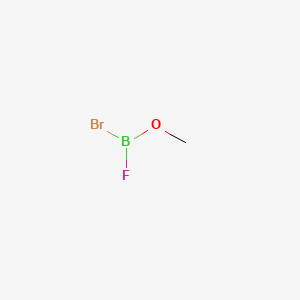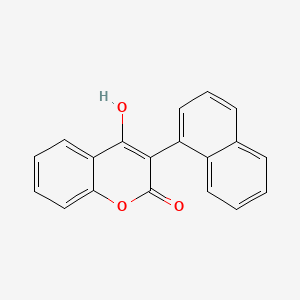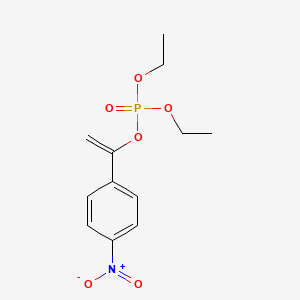
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester is an organic compound with the molecular formula C12H16NO6P. It is a derivative of phosphoric acid and contains a nitrophenyl group, making it a nitroaromatic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester typically involves the esterification of phosphoric acid with diethyl 1-(4-nitrophenyl)ethenyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the activity of enzymes and other proteins. The ester group can be hydrolyzed, releasing phosphoric acid and the corresponding alcohol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but with methyl groups instead of ethyl groups.
Diethyl p-nitrophenyl phosphate: Another ester of phosphoric acid with a nitrophenyl group.
Uniqueness
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
34804-85-8 |
|---|---|
Molekularformel |
C12H16NO6P |
Molekulargewicht |
301.23 g/mol |
IUPAC-Name |
diethyl 1-(4-nitrophenyl)ethenyl phosphate |
InChI |
InChI=1S/C12H16NO6P/c1-4-17-20(16,18-5-2)19-10(3)11-6-8-12(9-7-11)13(14)15/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
WZZDGTYYBGZOTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
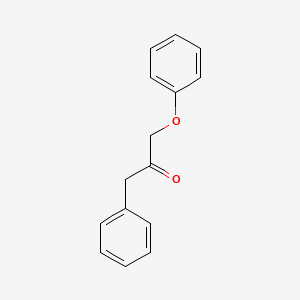
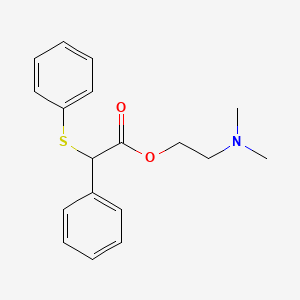
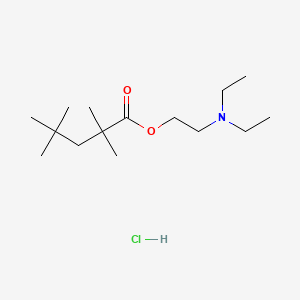

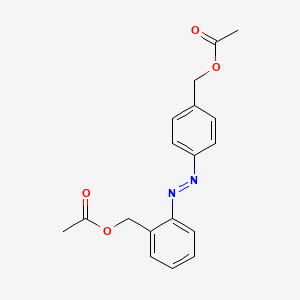

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)
